molecular formula C12H12N2O3S2 B10931993 2-ethoxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

2-ethoxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B10931993
M. Wt: 296.4 g/mol
InChI Key: VZFBKQCUAXTUDW-UHFFFAOYSA-N
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Description

2-ETHOXY-N~1~-(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)BENZAMIDE is a complex organic compound that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of 2-ETHOXY-N~1~-(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)BENZAMIDE typically involves a multi-step process. One common method includes the reaction of 2-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst to form the thiazolidine ring. The final step involves the acylation of the thiazolidine derivative with benzoyl chloride to yield the target compound .

Chemical Reactions Analysis

2-ETHOXY-N~1~-(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)BENZAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

2-ETHOXY-N~1~-(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and pathways involved in disease processes.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHOXY-N~1~-(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

2-ETHOXY-N~1~-(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)BENZAMIDE is unique compared to other thiazolidine derivatives due to its specific substituents and their positions on the thiazolidine ring. Similar compounds include:

    N-(5-(2-ETHOXYBENZYLIDENE)4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)-2-METHYLBENZAMIDE: This compound has a similar core structure but different substituents, leading to variations in its biological activity.

    4-OXO-2-THIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOHYDRAZIDE: Another thiazolidine derivative with different substituents and biological properties.

Properties

Molecular Formula

C12H12N2O3S2

Molecular Weight

296.4 g/mol

IUPAC Name

2-ethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

InChI

InChI=1S/C12H12N2O3S2/c1-2-17-9-6-4-3-5-8(9)11(16)13-14-10(15)7-19-12(14)18/h3-6H,2,7H2,1H3,(H,13,16)

InChI Key

VZFBKQCUAXTUDW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NN2C(=O)CSC2=S

Origin of Product

United States

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